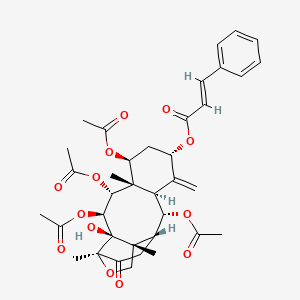
2-Acetoxy-3-deacetoxycaesaldekarin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-3-deacetoxycaesaldekarin E is a useful research compound. Its molecular formula is C24H30O6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : The extract of Caesalpinia crista seeds, which contains 2-Acetoxy-3-deacetoxycaesaldekarin E among other compounds, has shown promising antimalarial activity. These compounds exhibited significant inhibitory effects on Plasmodium falciparum growth in vitro (Linn et al., 2005).
Chemical Analysis and Isolation : The compound has been isolated and identified as part of the study of Caesalpinia crista from Myanmar. This research contributes to the understanding of the chemical composition of this plant species (Kalauni et al., 2004).
Study of Cassane-Type Furanoditerpenes : Further research into the chemical constituents of Caesalpinia crista from Myanmar identified this compound among other compounds. These studies are crucial for understanding the unique chemical structures and potential biological activities of these compounds (Kalauni et al., 2005).
Transformation Studies : Research on the acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc into aromatic derivatives includes the study of this compound. These transformation studies are significant for understanding the chemical behavior and potential applications of these compounds (Liu et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETPRYGDJQBBEF-HIGZBPRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: From which part of the Caesalpinia crista plant is 2-Acetoxy-3-deacetoxycaesaldekarin E extracted?
A1: this compound, along with other cassane-type diterpenes, has been isolated from the seed kernels of the Caesalpinia crista plant. [, , , ] The extraction is typically performed using dichloromethane (CH2Cl2) as a solvent.
Q2: Are there any structural analogs of this compound identified in Caesalpinia crista?
A2: Yes, several structural analogs of this compound, all belonging to the cassane-type diterpene family, have been identified in Caesalpinia crista. These include, but are not limited to, caesalpinins C-G, norcaesalpinins A-E, caesalmin B, caesaldekarin e, caesalpin F, 14(17)-dehydrocaesalpin F, 2-acetoxycaesaldekarin e, 7-acetoxybonducellpin C, and caesalmin G. [, , , ] The structural similarities and differences between these compounds may provide insights into structure-activity relationships and guide the development of more potent or selective antimalarial agents.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: The research papers mention the use of various spectroscopic techniques for the structural elucidation of the isolated compounds, including this compound. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] NMR would provide information about the hydrogen and carbon atoms within the molecule, IR spectroscopy would reveal the functional groups present, and MS would determine the molecular weight and fragmentation pattern.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)


